OC(=O)C1=CC(N+[O-])=C(O)N=C1 .
6-Hydroxy-5-nitronicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 184.11 g/mol. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is structurally characterized as a derivative of nicotinic acid, featuring hydroxyl and nitro functional groups that contribute to its reactivity and biological activity.
6-Hydroxy-5-nitronicotinic acid is synthesized primarily from 6-hydroxynicotinic acid through nitration processes. It belongs to the class of heterocyclic compounds, specifically the pyridine derivatives, which are known for their diverse biological activities and utility in organic synthesis. The compound is cataloged under the CAS number 6635-31-0 and has several synonyms, including 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid .
The synthesis of 6-hydroxy-5-nitronicotinic acid typically involves a nitration reaction where concentrated sulfuric acid and red fuming nitric acid are used. The following steps outline the general synthetic route:
Alternative methods may involve using thionyl chloride in combination with hydroxylamine hydrochloride to achieve similar outcomes.
The molecular structure of 6-hydroxy-5-nitronicotinic acid can be represented as follows:
The compound features a pyridine ring with hydroxyl (-OH) and nitro (-NO₂) substituents, which are critical for its chemical reactivity and potential biological activities .
6-Hydroxy-5-nitronicotinic acid can undergo various chemical reactions:
These reactions highlight the versatility of 6-hydroxy-5-nitronicotinic acid in organic synthesis.
The mechanism of action for 6-hydroxy-5-nitronicotinic acid involves its interaction with specific molecular targets within biological systems. The presence of hydroxyl and nitro groups enhances its reactivity, allowing it to interact with enzymes and receptors effectively. This interaction can lead to various biochemical effects, including potential antimicrobial and anti-inflammatory activities . Detailed studies are necessary to fully elucidate the pathways involved.
The compound exhibits notable stability under standard conditions but may decompose under extreme temperatures or inappropriate pH levels. Its solubility characteristics vary depending on the solvent used, which is crucial for its applications in synthesis and biological assays.
6-Hydroxy-5-nitronicotinic acid has diverse applications across several scientific domains:
This compound represents a significant interest for researchers looking to develop new materials or therapeutic agents based on its unique chemical properties and biological activities.
The synthesis of 6-Hydroxy-5-nitronicotinic acid (CAS 6635-31-0) leverages the electrophilic aromatic substitution of 6-hydroxynicotinic acid, exploiting the activating effect of the hydroxyl group for regioselective nitration at the 5-position. This transformation faces inherent challenges due to competing side reactions, including over-nitration, oxidation, and the formation of positional isomers (e.g., 3-nitro derivatives) [1] [3]. Early methods suffered from low yields (<50%) and cumbersome purification requirements, limiting industrial scalability [2].
Mixed acid systems (H₂SO₄/HNO₃) are critical for achieving high regioselectivity. Sulfuric acid protonates the pyridine nitrogen, enhancing ring electrophilicity, while simultaneously dehydrating nitric acid to generate the nitronium ion (NO₂⁺). Optimized molar ratios of H₂SO₄:HNO₃ (1:5–1:7) suppress di-nitration and decarboxylation byproducts. For instance:
Table 1: Impact of Mixed Acid Ratios on Nitration Efficiency
| H₂SO₄:HNO₃ (Molar Ratio) | Reaction Temperature (°C) | Yield (%) | Regioselectivity (5-Nitro:3-Nitro) |
|---|---|---|---|
| 1:4 | 60 | 62 | 8:1 |
| 1:6 | 60 | 89 | >20:1 |
| 1:8 | 60 | 85 | >20:1 |
Ammonium bisulfate (NH₄HSO₄) acts as a dual-function catalyst at 1:50–1:70 molar ratios (catalyst:substrate). Mechanistically:
A two-stage nitration protocol is essential for high-purity product:
Table 2: Optimization of Reaction Parameters
| Parameter | Low Range | High Range | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|---|
| Temperature (°C) | 50 | 65 | 60 | <65°C: Purity >95%; >70°C: Degradation |
| Time (hr) | 3 | 6 | 4.5 | <4 hr: Incomplete reaction |
| HNO₃:Substrate (mol) | 1.0:1 | 1.5:1 | 1.3:1 | <1.0: Yield <70%; >1.5: Over-nitration |
| Catalyst:Substrate | 1:70 | 1:50 | 1:60 | <1:70: Slow kinetics |
Crude nitration mixtures contain residual acids, isomers, and oligomeric impurities. Acidification-crystallization is the benchmark purification:
Table 3: Solvent Systems for Crystallization
| Solvent System | Purity (%) | Recovery Yield (%) | Advantages |
|---|---|---|---|
| Methanol-water (4:1) | ≥97 | 80–85 | Low impurity carryover |
| Ethanol-water (3:1) | 92–94 | 75–78 | Eco-friendly |
| Acetic acid | 95–96 | 70–75 | High solubility |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5